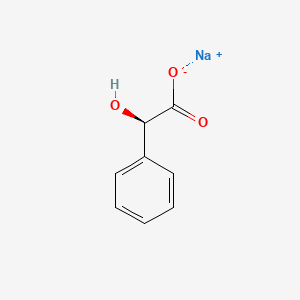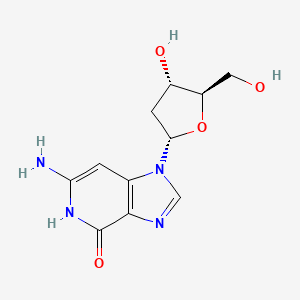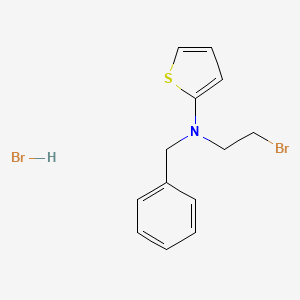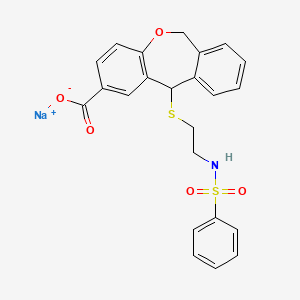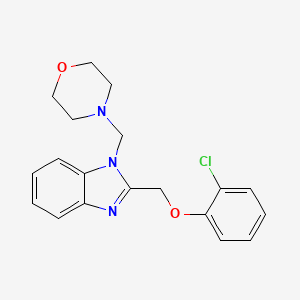
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of 2-((o-chlorophenoxy)methyl) Group: This step involves the reaction of the benzimidazole core with o-chlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.
Attachment of 1-Morpholinomethyl Group: The final step is the reaction of the intermediate product with morpholine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- 2-((o-Chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)benzimidazole
Uniqueness
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its morpholinomethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
84138-39-6 |
|---|---|
Molecular Formula |
C19H20ClN3O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]morpholine |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-5-1-4-8-18(15)25-13-19-21-16-6-2-3-7-17(16)23(19)14-22-9-11-24-12-10-22/h1-8H,9-14H2 |
InChI Key |
LDUKEWJXJHLFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




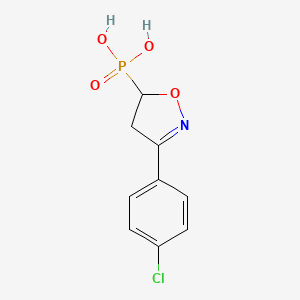


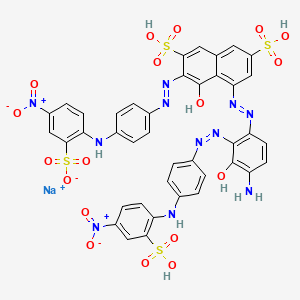


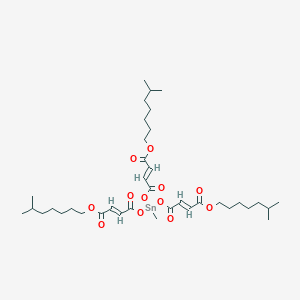
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
